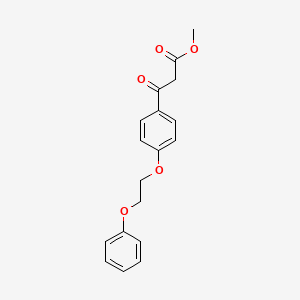

Methyl 4-(2-Phenoxyethoxy)Benzoylacetate

Beschreibung

Methyl 4-(2-Phenoxyethoxy)Benzoylacetate is an aromatic ester compound characterized by a benzoylacetate core substituted with a phenoxyethoxy group at the para position of the benzene ring. The phenoxyethoxy group in Methyl 4-(2-Phenoxyethoxy)Benzoylacetate likely enhances lipophilicity compared to simpler benzoate esters, influencing its applications in organic synthesis or pharmaceuticals.

Eigenschaften

Molekularformel |

C18H18O5 |

|---|---|

Molekulargewicht |

314.3 g/mol |

IUPAC-Name |

methyl 3-oxo-3-[4-(2-phenoxyethoxy)phenyl]propanoate |

InChI |

InChI=1S/C18H18O5/c1-21-18(20)13-17(19)14-7-9-16(10-8-14)23-12-11-22-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 |

InChI-Schlüssel |

PHNVOERBVCCQRP-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-Phenoxyethoxy)Benzoylacetate typically involves the reaction of 4-(2-Phenoxyethoxy)benzoic acid with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of Methyl 4-(2-Phenoxyethoxy)Benzoylacetate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(2-Phenoxyethoxy)Benzoylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzoyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(2-Phenoxyethoxy)Benzoylacetate is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and antimicrobial properties.

Industry: Used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 4-(2-Phenoxyethoxy)Benzoylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s benzoylacetate core and ether substituent differentiate it from other benzoate derivatives. Key comparisons include:

Table 1: Structural Comparison of Selected Benzoate and Benzoylacetate Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Applications/Properties |

|---|---|---|---|---|

| Methyl 4-(2-Phenoxyethoxy)Benzoylacetate* | Not specified | C₁₈H₁₈O₅ | Phenoxyethoxy, methyl ester | Synthetic intermediate (inferred) |

| Benzyl Benzoate | 120-51-4 | C₁₄H₁₂O₂ | Benzyl ester | Pharmaceutical (scabies treatment) |

| Methyl Benzoate | 93-58-3 | C₈H₈O₂ | Methyl ester | Flavoring agent, solvent |

| Ethyl (3-p-Tolyloxyethyl)Benzoylacetate | Not specified | Not provided | Tolyloxyethyl, ethyl ester | Insecticide precursor (low efficacy) |

*Inferred structure based on nomenclature.

- Benzyl Benzoate (CAS 120-51-4): A simpler ester lacking the phenoxyethoxy group, widely used in pharmaceuticals due to its acaricidal properties . Its 100% purity and low volatility contrast with Methyl 4-(2-Phenoxyethoxy)Benzoylacetate’s presumed higher molecular weight and reduced volatility.

- Ethyl Benzoylacetate Derivatives: Ethyl (3-p-tolyloxyethyl)benzoylacetate () shares a benzoylacetate backbone but includes a tolyloxyethyl group.

- Methyl Benzoate (CAS 93-58-3): A simple aliphatic ester with applications in fragrances. The absence of ether or complex aromatic substituents results in lower lipophilicity compared to Methyl 4-(2-Phenoxyethoxy)Benzoylacetate .

Physicochemical Properties

- Lipophilicity: The phenoxyethoxy group in Methyl 4-(2-Phenoxyethoxy)Benzoylacetate likely increases its logP value compared to methyl benzoate (logP ~1.96) or benzyl benzoate (logP ~3.97), enhancing membrane permeability .

- Thermal Stability : Ether linkages generally improve thermal stability. This compound may decompose at higher temperatures than methyl benzoate (boiling point 199°C) but lower than benzyl benzoate (boiling point 323°C) .

Biologische Aktivität

Methyl 4-(2-Phenoxyethoxy)Benzoylacetate is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure suggests potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The chemical structure of Methyl 4-(2-Phenoxyethoxy)Benzoylacetate can be represented as follows:

This compound features a benzoyl group linked to a phenoxyethoxy moiety, which may influence its interaction with biological targets.

The biological activity of Methyl 4-(2-Phenoxyethoxy)Benzoylacetate is hypothesized to involve its interaction with specific enzymes or receptors. Such interactions can modulate various biochemical pathways, leading to its observed pharmacological effects.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial growth.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that Methyl 4-(2-Phenoxyethoxy)Benzoylacetate exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of Methyl 4-(2-Phenoxyethoxy)Benzoylacetate has also been explored. Studies conducted on various cancer cell lines indicated that the compound induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC50 values demonstrate its potency in inhibiting cancer cell growth, indicating a promising avenue for further research in cancer therapeutics.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of Methyl 4-(2-Phenoxyethoxy)Benzoylacetate in a murine model of inflammation. The results showed a significant reduction in paw edema when administered at a dose of 10 mg/kg body weight compared to the control group. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Case Study 2: Synergistic Effects with Other Drugs

Research has also highlighted the synergistic effects of Methyl 4-(2-Phenoxyethoxy)Benzoylacetate when combined with standard antibiotics. In combinations with ampicillin against resistant strains of bacteria, enhanced efficacy was observed, suggesting potential for use in combination therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.